![molecular formula C11H7N B161560 2-Naphthyl isocyanide CAS No. 10124-78-4](/img/structure/B161560.png)
2-Naphthyl isocyanide
Overview
Description
2-Naphthyl isocyanide, also known as 2-NI, is an aromatic isocyanate . It is formed during the rat liver microsome catalyzed oxidative metabolism of 2-naphthyl isothiocyanate . It is widely employed in various scientific applications .
Synthesis Analysis
The synthesis of a broad range of isocyanides with multiple functional groups can be lengthy and inefficient, and exposes the chemist to hazardous fumes . An innovative isocyanide synthesis has been presented that overcomes these problems by avoiding the aqueous workup . This methodology includes an increased synthesis speed, very mild conditions giving access to hitherto unknown or highly reactive classes of isocyanides, rapid access to large numbers of functionalized isocyanides, increased yields, high purity, proven scalability over 5 orders of magnitude, increased safety and less reaction waste resulting in a highly reduced environmental footprint .Molecular Structure Analysis
The linear formula of this compound is C10H7NCO . The molecular weight is 169.18 .Chemical Reactions Analysis
In scientific research, this compound is employed as a reagent for organic synthesis, enabling the preparation of diverse compounds like 2-naphthyl isocyanates, 2-naphthyl isothiocyanates, and 2-naphthyl isonitriles . It also serves as an internal standard in spectroscopy, facilitating the quantification of other compounds .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a boiling point of 83 °C/0.2 mmHg (lit.) and a melting point of 53-56 °C (lit.) .Scientific Research Applications
Isocyanide-based Multi-component Reactions
Isocyanides, including 2-Naphthyl isocyanide, serve as key intermediates in organic reactions. Their versatility is reflected in their wide range of pharmacological, industrial, and synthetic applications. Iranian researchers have significantly contributed to the development of isocyanide chemistry, including various isocyanide-based multi-component reactions (I-MCRs). These reactions have enabled the synthesis of diverse heterocyclic and linear organic compounds with remarkable pharmacological and industrial relevance. Moreover, isocyanides have been pivotal in synthesizing valuable peptide and pseudopeptide scaffolds, enzyme immobilization, and functionalization of materials with tailored properties (Shaabani et al., 2020).
Heterocyclic Naphthalimides: Therapeutic and Diagnostic Applications
Naphthalimide compounds, closely related to this compound, are critical nitrogen-containing aromatic heterocycles. Their unique structure enables interactions with various biological entities, leading to extensive medicinal applications. Naphthalimides exhibit potential as anticancer agents, with some derivatives currently undergoing clinical trials. They are also studied for their roles as artificial ion receptors, fluorescent probes, cell imaging agents, and diagnostic tools for real-time ion and biomolecule detection (Gong et al., 2016).
Naphthalimide Derivatives: Versatile Therapeutic Agents
Naphthalimides serve as core scaffolds for various therapeutic agents due to their significant pharmacological importance. These compounds, including this compound derivatives, have shown promising activity as antitumor, anti-inflammatory, antidepressant, antiprotozoal, and antiviral agents. The planar ring system of naphthalimide is crucial for its DNA intercalation, influencing cellular events and leading to diverse therapeutic applications. Structural modifications and conjugation with other pharmacophores have opened new avenues in pharmaceutical and photochemical agent development (Kamal et al., 2013).
Mechanism of Action
2-Naphthyl isocyanide, also known as 2-Isocyanonaphthalene, is a chemical compound with the empirical formula C11H7N . This compound has been employed in various scientific applications, including organic synthesis, spectroscopy, and analytical chemistry .
Target of Action
It is believed to function as an electron donor, readily providing electrons to other compounds .
Mode of Action
This compound’s mode of action is believed to involve electron donation. This electron donation plays a crucial role in facilitating a variety of reactions, including bond formation and rearrangement .
Biochemical Pathways
It is known to be involved in the oxidative metabolism of 2-naphthyl isothiocyanate in rat liver microsomes .
Result of Action
It is known to be formed during the rat liver microsome catalyzed oxidative metabolism of 2-naphthyl isothiocyanate
Action Environment
It is known that the compound demonstrates solubility in water, ethanol, and acetone, while remaining insoluble in ether . This suggests that the compound’s action may be influenced by the solvent environment.
Safety and Hazards
Future Directions
The synthesis of a broad range of isocyanides with multiple functional groups is lengthy, inefficient, and exposes the chemist to hazardous fumes . An innovative isocyanide synthesis has been presented that overcomes these problems by avoiding the aqueous workup . This methodology includes an increased synthesis speed, very mild conditions giving access to hitherto unknown or highly reactive classes of isocyanides, rapid access to large numbers of functionalized isocyanides, increased yields, high purity, proven scalability over 5 orders of magnitude, increased safety and less reaction waste resulting in a highly reduced environmental footprint . This new isocyanide synthesis will enable easy access to uncharted isocyanide space and will result in many discoveries about the unusual reactivity of this functional group .
properties
IUPAC Name |
2-isocyanonaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKQDMRCHFQQCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584409 | |
Record name | 2-Isocyanonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10124-78-4 | |
Record name | 2-Isocyanonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Naphthyl isocyanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the unique reactivity features of 2-Naphthyl Isocyanide in chemical reactions?
A1: this compound demonstrates intriguing reactivity with dititanium dihydride complexes, leading to dinitrogen (N2) cleavage and subsequent multicoupling reactions. [] This reaction pathway highlights the potential of this compound in activating and functionalizing nitrogen, a process of significant interest in chemistry.
Q2: Can you elaborate on the role of this compound in dinitrogen activation?
A2: Studies have shown that when a dititanium dihydride complex reacts with an excess of this compound, it results in the cleavage of the N≡N bond. [] This process ultimately leads to the formation of a novel amidoamidinatoguanidinate complex, showcasing the ability of this compound to participate in intricate multi-component coupling reactions.
Q3: Are there any studies investigating the use of this compound in the synthesis of luminescent materials?
A3: Yes, research indicates that this compound serves as a valuable ligand in synthesizing luminescent cationic biscyclometalated iridium(III) complexes. [, ] These complexes exhibit promising photophysical properties, including efficient phosphorescence and good electrochemical stability, making them attractive candidates for applications in optoelectronic devices.
Q4: How does the structure of this compound influence the properties of the resulting iridium(III) complexes?
A4: Incorporating this compound as a ligand in iridium(III) complexes impacts their electrochemical and luminescent properties. [, ] Notably, these complexes display wide redox windows and tunable emission colors, ranging from blue to orange, depending on the specific cyclometalating ligands used in conjunction with this compound.
Q5: Beyond its synthetic applications, is this compound employed in any biological studies?
A5: Interestingly, this compound has been used as a substrate in a spectrophotometric assay developed to study the enzymatic activity of isocyanide hydratase (ICH) from Pseudomonas fluorescens. [] This research provides insights into the enzyme's catalytic mechanism and its structural features that contribute to substrate specificity.
Q6: What insights do computational studies provide regarding the reactions involving this compound?
A6: Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanistic details of reactions involving this compound, particularly in the context of dinitrogen activation and multicoupling reactions with dititanium dihydride complexes. [] These computational studies provide a deeper understanding of the reaction pathways and intermediates involved.
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